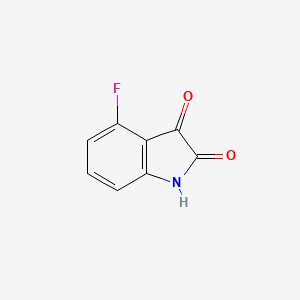
4-氟代吲哚啉-2,3-二酮
描述
4-Fluoroindoline-2,3-dione is a fluorinated derivative of indoline-2,3-dione, commonly known as isatin. This compound is of significant interest due to the incorporation of a fluorine atom, which can influence its reactivity, selectivity, and biological activity. Fluorinated compounds are widely studied in pharmaceuticals, polymers, and agrochemicals due to the unique properties imparted by the fluorine atom, such as high electronegativity and increased stability .
科学研究应用
4-Fluoroindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated derivatives of indoline-2,3-dione are explored for their potential therapeutic applications.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
作用机制
Target of Action
4-Fluoroindoline-2,3-dione is a fluorinated indole derivative . Fluorinated indoles have received considerable attention because the incorporation of fluorine into the target molecule can influence reactivity, selectivity, and biological activity . .
Mode of Action
It is known that the incorporation of fluorine into the target molecule can influence reactivity, selectivity, and biological activity . This suggests that the fluorine atom in 4-Fluoroindoline-2,3-dione may interact with its targets in a way that alters their function.
Pharmacokinetics
It is known that fluorine-containing compounds are of current interest in the research areas of pharmaceuticals, polymers, and agrochemicals due to the unique properties of fluorine atoms, such as the highest electronegativity, the relatively close size to a hydrogen atom, increase in oxidative, hydrolytic, and thermal stability . These properties could potentially impact the bioavailability of 4-Fluoroindoline-2,3-dione.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is known that the compound is stable at room temperature
生化分析
Biochemical Properties
4-Fluoroindoline-2,3-dione plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. 4-Fluoroindoline-2,3-dione can act as an inhibitor of certain oxidoreductases, thereby modulating the redox state of cells. Additionally, it has been observed to bind to specific proteins involved in signal transduction pathways, influencing their activity and downstream effects.
Temporal Effects in Laboratory Settings
The effects of 4-Fluoroindoline-2,3-dione change over time in laboratory settings. This compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 4-Fluoroindoline-2,3-dione can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluoroindoline-2,3-dione can be synthesized through various methods. One common approach involves the direct fluorination of indoline-2,3-dione. This reaction can be carried out using fluorine gas or other fluorinating agents under controlled conditions. Another method involves the use of meta-fluoroaniline as a starting material, which undergoes a series of reactions to yield the target compound .
Industrial Production Methods: In industrial settings, the synthesis of 4-Fluoroindoline-2,3-dione can be optimized using microwave-assisted reactions. This method offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures. For instance, the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation has been shown to produce good to excellent yields within a short period .
化学反应分析
Types of Reactions: 4-Fluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced compounds .
相似化合物的比较
- 7-Fluoroindoline-2,3-dione
- 5-Fluoroindoline-2,3-dione
- 6-Bromo-5,7-difluoroindoline-2,3-dione
Comparison: 4-Fluoroindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other fluorinated indoles, it may exhibit different selectivity and potency in various applications. For example, 7-fluoroindole has been identified as an antivirulence compound against Pseudomonas aeruginosa, demonstrating the diverse potential of fluorinated indoles .
属性
IUPAC Name |
4-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPIFURSDLGPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567952 | |
| Record name | 4-Fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346-34-9 | |
| Record name | 4-Fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


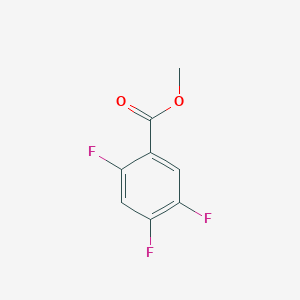
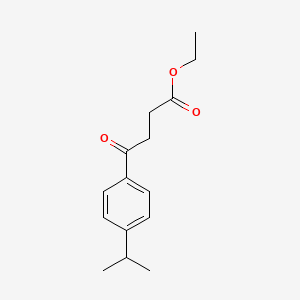
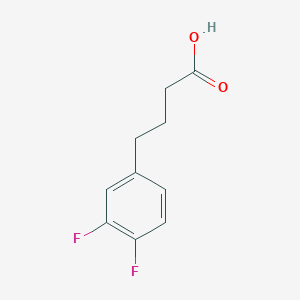
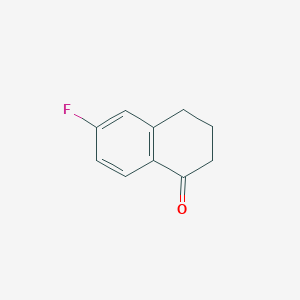
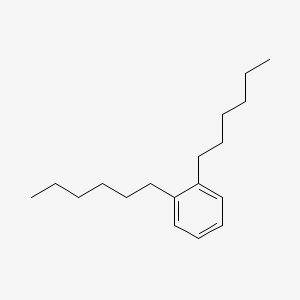
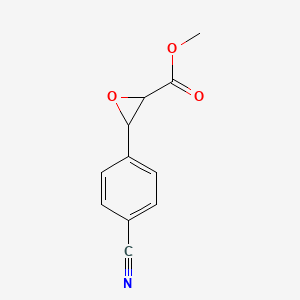
![[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
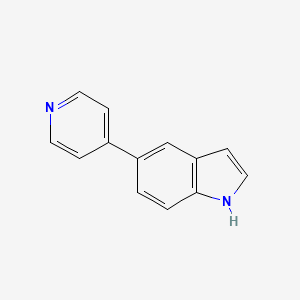
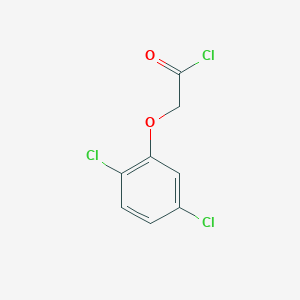
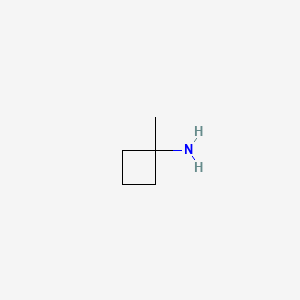
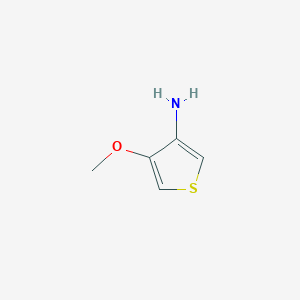
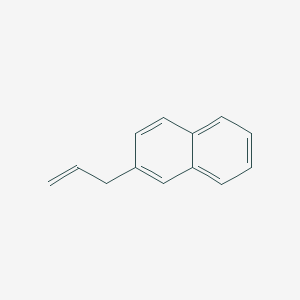
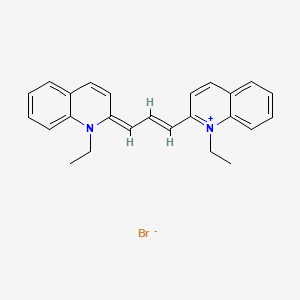
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
